molecular formula C15H10N2O6 B139432 Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate CAS No. 133554-24-2

Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate

Cat. No. B139432
M. Wt: 314.25 g/mol
InChI Key: QUEPCUKXPKJVKJ-UHFFFAOYSA-N
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Description

“Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The spectral signals and proposed molecular structure of the prepared compounds showed good agreement . The structure of “Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate” has been confirmed by 1 H and 13 C NMR .


Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives in good yield using a pent-ethylene diammonium pentachloro bismuth [NH 3 (CH 2) 5 NH 3 BiCl 5 (III)] catalyst at RT under solvent-free conditions was reported .


Physical And Chemical Properties Analysis

“Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate” has a molecular formula of C15H10N2O6 and a molecular weight of 314.25 g/mol.

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . This suggests that there is ongoing research in this field and “Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate” could be a potential candidate for future research in medicinal chemistry.

properties

IUPAC Name

methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c1-22-15(19)9-4-2-8(3-5-9)14-16-10-6-11(17(20)21)12(18)7-13(10)23-14/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEPCUKXPKJVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate

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